The 1,6-Naphthyridinone Core Enables 343-Fold Kinase Selectivity (AXL vs. MET) Compared to a Dual Inhibitor Lead
A focused SAR study on a 1,6-naphthyridinone series demonstrated that systematic optimization of this core can achieve exceptional selectivity for AXL kinase over the highly homologous MET kinase. The lead compound 25c, a 1,6-naphthyridin-5(6H)-one derivative, exhibited an IC50 of 1.1 nM against AXL and a 343-fold selectivity over MET in biochemical assays [1]. This is in stark contrast to the starting dual MET/AXL-targeted lead structure, which showed potent inhibition of both kinases but lacked this crucial selectivity window.
| Evidence Dimension | Kinase Selectivity (AXL over MET) |
|---|---|
| Target Compound Data | 1.1 nM (AXL IC50) |
| Comparator Or Baseline | Dual MET/AXL inhibitor (lead compound) |
| Quantified Difference | 343-fold selectivity |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
High selectivity is essential for minimizing off-target toxicity and establishing a clear therapeutic window, making this scaffold ideal for developing safer, next-generation kinase inhibitors.
- [1] Y. Zhang, et al. Structure-activity Relationship Study of 1,6-Naphthyridinone Derivatives As Selective Type II AXL Inhibitors with Potent Antitumor Efficacy. Eur. J. Med. Chem. 2024. View Source
